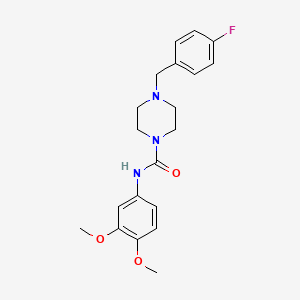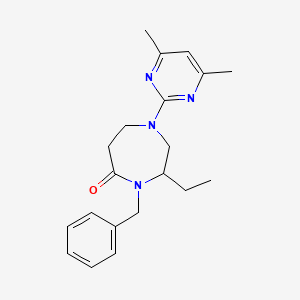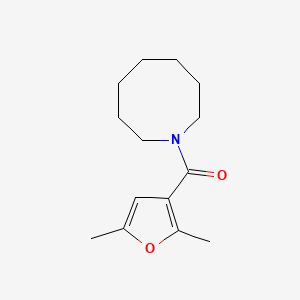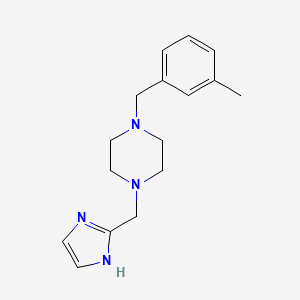![molecular formula C19H26ClNO3S B5300007 N-[2-(adamantan-1-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide](/img/structure/B5300007.png)
N-[2-(adamantan-1-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(adamantan-1-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide is a complex organic compound that features an adamantane moiety, a benzene ring substituted with chlorine and methoxy groups, and a sulfonamide functional group
Wirkmechanismus
Target of Action
It is known that adamantane derivatives have been synthesized and studied for their inhibitory activity against soluble epoxide hydrolase (seh), an enzyme involved in the arachidonic acid cascade . This enzyme mediates the metabolism of epoxy fatty acids into vicinal diols .
Mode of Action
It is known that the introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments significantly enhances the inhibitory activity of the resulting compounds against soluble epoxide hydrolase .
Biochemical Pathways
The compound likely affects the arachidonic acid cascade, given its potential inhibitory activity against soluble epoxide hydrolase . This enzyme mediates the metabolism of epoxy fatty acids, primarily those derived from arachidonic acid, into vicinal diols .
Pharmacokinetics
It is known that the introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments improves the solubility of the resulting compounds in water .
Result of Action
It is known that adamantane-containing inhibitors can have significant inhibitory activity against soluble epoxide hydrolase .
Action Environment
The displacement of the ethylene bridge from position 1 to position 2 of the adamantane fragment has been found to exert no significant effect on the log p values and melting points of the corresponding ureas .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 2-(adamantan-1-yl)ethylamine, which is then reacted with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions to form the desired sulfonamide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(adamantan-1-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acid derivatives or reduced to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Hydrolysis: Formation of amines and sulfonic acids.
Wissenschaftliche Forschungsanwendungen
N-[2-(adamantan-1-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique physical and chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(adamantan-1-yl)ethylamine: A simpler analog lacking the benzene ring and sulfonamide group.
5-chloro-2-methoxybenzenesulfonamide: Lacks the adamantane moiety.
N-(adamantan-1-yl)ethyl-5-chloro-2-methoxybenzamide: Similar structure but with an amide instead of a sulfonamide group.
Uniqueness
N-[2-(adamantan-1-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide is unique due to the combination of its adamantane moiety, which provides rigidity and stability, and its sulfonamide group, which offers versatile chemical reactivity and potential biological activity . This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-5-chloro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO3S/c1-24-17-3-2-16(20)9-18(17)25(22,23)21-5-4-19-10-13-6-14(11-19)8-15(7-13)12-19/h2-3,9,13-15,21H,4-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBKNLUDTXCZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299926.png)
![Piperazine-1-carboxylic acid, 4-(3-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-, ethyl ester](/img/structure/B5299928.png)
METHANONE](/img/structure/B5299934.png)

![N,N'-1,2-ethanediylbis{3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide}](/img/structure/B5299952.png)
![ETHYL 5-(3,4-DIMETHOXYPHENYL)-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5299960.png)
![N-[2-({[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethyl]acetamide](/img/structure/B5299971.png)
![(NE)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylidene]hydroxylamine](/img/structure/B5299975.png)
![(E)-N-[[4-(carbamoylsulfamoyl)phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B5299983.png)
![4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5299984.png)
![3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5299988.png)



